molecular formula C18H19FN2O2 B6626659 [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone

[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone

Cat. No.: B6626659
M. Wt: 314.4 g/mol
InChI Key: YNFFHGZBQJORAW-UHFFFAOYSA-N
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Description

[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone is a synthetic organic compound that features a complex structure combining an indole derivative, a piperidine ring, and a furan moiety

Properties

IUPAC Name

[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-1-2-17-13(11-15)3-9-21(17)16-4-7-20(8-5-16)18(22)14-6-10-23-12-14/h1-2,6,10-12,16H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFFHGZBQJORAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C2C=CC(=C3)F)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via a reductive amination reaction, where an appropriate ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling with Furan: The final step involves coupling the indole-piperidine intermediate with a furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and piperidine rings are known to interact with various biological targets, making this compound a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various receptors, while the piperidine ring may enhance the compound’s binding affinity and selectivity. The fluorine atom can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(benzofuran-3-yl)methanone: Contains a benzofuran ring, which may alter its biological activity.

    [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(pyridin-3-yl)methanone: Features a pyridine ring, potentially affecting its pharmacokinetic properties.

Uniqueness

The uniqueness of [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone lies in its combination of structural elements, which confer specific biological activities and chemical reactivity. The presence of the furan ring, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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